molecular formula C19H22FN3O4S2 B2466013 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034328-59-9

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No. B2466013
CAS RN: 2034328-59-9
M. Wt: 439.52
InChI Key: XRSMCZYYSJAYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C19H22FN3O4S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism in Humans

One study examined the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the process of metabolite profiling and characterization through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy. This research provides insight into the pharmacokinetics of compounds with similar structures, emphasizing the importance of understanding their metabolic pathways for potential therapeutic applications (Renzulli et al., 2011).

Evaluation of Diagnostic Agents in Glioma

Another study developed a novel radiopharmaceutical for measuring pyruvate kinase M2 levels by positron emission tomography (PET), demonstrating its significance in identifying and understanding the metabolic reprogramming in glioma cells. This work underscores the application of structurally complex molecules in developing diagnostic tools for cancer research (Patel et al., 2019).

Pharmacology and Pharmacokinetics in Neurodegenerative Treatment

Research on CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, characterized its preclinical pharmacodynamic and pharmacokinetic properties to support dose selection in clinical trials for major depressive disorder. This highlights the therapeutic potential of similar compounds in treating neurodegenerative diseases (Garner et al., 2015).

Diagnostic Imaging in Epilepsy

A study on the use of 18F-MPPF PET for the presurgical evaluation of drug-resistant temporal lobe epilepsy illustrated how compounds targeting specific brain receptors can enhance the specificity of neuroimaging, aiding in the localization of the epileptogenic zone (Didelot et al., 2010).

Biodistribution and Radiation Dosimetry

The safety, biodistribution, and radiation dosimetry of [18F]DASA-23, targeting pyruvate kinase M2 levels in healthy volunteers, were assessed to understand the potential of such compounds in visualizing intracranial malignancies. This study demonstrates the importance of evaluating the safety and efficacy of novel PET radiopharmaceuticals in humans (Beinat et al., 2020).

properties

IUPAC Name

3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c1-14-13-15(20)7-8-19(14)28(24,25)22-11-9-16(10-12-22)23-18-6-4-3-5-17(18)21(2)29(23,26)27/h3-8,13,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSMCZYYSJAYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.